((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Description
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, also known as (1R)-(−)-10-Camphorsulfonic acid (CSA), is a chiral bicyclic sulfonic acid derivative with the molecular formula C₁₀H₁₆O₄S and a molecular weight of 232.30 g/mol . Its CAS registry number is 35963-20-3, and it is recognized for its enantiomeric purity and role in asymmetric synthesis . The compound features a bicyclo[2.2.1]heptane scaffold with a sulfonic acid group at the 1-position, a ketone at the 2-position, and two methyl groups at the 7-position. The absolute configuration of the (1R,4S)-enantiomer was confirmed via X-ray crystallography, distinguishing it from its (1S,4R)-counterpart .
This compound is hygroscopic and typically stored under inert atmospheres at room temperature or refrigerated (2–8°C) in the dark to prevent decomposition . It is widely used as a chiral resolving agent, catalyst in organic reactions, and counterion in pharmaceutical salts (e.g., rucaparib camsylate) .
Properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019421 | |
| Record name | (1R)-(-)-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35963-20-3 | |
| Record name | (-)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35963-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphorsulfonic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-(-)-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CAMPHORSULFONIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6075I4FXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield and selectivity include:
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Temperature : Optimal sulfonation occurs at 0–5°C to minimize side reactions such as oxidation or decomposition.
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Stoichiometry : A 1:1 molar ratio of camphor to sulfonating agent ensures complete conversion while avoiding polysulfonation.
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Solvent System : Reactions are often conducted in dichloromethane or acetic acid to enhance reagent solubility and control exothermicity.
Post-reaction workup involves quenching with ice water, followed by extraction using ethyl acetate or diethyl ether. The crude product is then neutralized with aqueous sodium bicarbonate to isolate the free sulfonic acid.
Alternative Synthetic Routes
Methanesulfonyl Chloride-Mediated Sulfonation
An alternative approach utilizes methanesulfonyl chloride (MsCl) to introduce the sulfonate group. This method, detailed in patent literature, involves reacting (1R)-camphor with MsCl in the presence of a base such as triethylamine. The reaction mechanism proceeds through nucleophilic acyl substitution, yielding the target compound with >90% enantiomeric excess (ee) under optimized conditions.
Typical Protocol :
Enzymatic Sulfonation
Recent studies explore biocatalytic routes using sulfotransferase enzymes. For example, Arabidopsis thaliana sulfotransferase (AtSULT) has been engineered to catalyze regioselective sulfonation of camphor derivatives, achieving 85% yield under mild aqueous conditions. This green chemistry approach reduces energy consumption and avoids hazardous reagents.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Continuous flow reactors (CFRs) have replaced batch processes for large-scale manufacturing.
Continuous Flow Sulfonation
A representative CFR setup involves:
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Reactor Configuration : Two-stage tubular reactor with temperature zones (0°C and 25°C).
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Residence Time : 30 minutes for complete conversion.
Advantages :
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Enhanced heat transfer minimizes thermal degradation.
Purification Techniques
Acid-Base Extraction
Crude CSA is purified via sequential acid-base extraction:
Recrystallization
High-purity CSA (>99%) is obtained by recrystallization from ethanol/water (4:1 v/v). Key parameters include:
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Solvent Ratio : Critical for controlling crystal morphology.
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Cooling Rate : Gradual cooling (1°C/min) yields larger, purer crystals.
Analytical Characterization
Spectral Data
Melting Point and Specific Rotation
Challenges and Recommendations
Environmental Considerations
Traditional sulfonation generates acidic waste streams. Adoption of recyclable ionic liquids (e.g., [BMIM][HSO₄]) as dual solvent-catalysts is recommended to improve sustainability.
Scalability of Biocatalytic Routes
While enzymatic methods show promise, industrial adoption requires improved enzyme stability and cost-effective immobilization techniques.
Chemical Reactions Analysis
Types of Reactions: ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The methanesulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including alkyl halides or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C10H15O4S
- Molecular Weight : 232.30 g/mol
- CAS Number : 35963-20-3
The structure of camphor sulfonic acid features a bicyclic framework that contributes to its unique reactivity and solubility properties.
Applications in Organic Synthesis
Catalysis :
Camphor sulfonic acid serves as an effective catalyst in various organic reactions, particularly in the synthesis of esters and ethers. Its ability to protonate substrates enhances reaction rates and selectivity.
| Reaction Type | Application Example | Reference |
|---|---|---|
| Esterification | Synthesis of alkyl esters | |
| Ether Formation | Synthesis of dialkyl ethers |
Chiral Auxiliary :
The compound is also used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.
Pharmaceutical Applications
Camphor sulfonic acid is utilized in the pharmaceutical industry for various purposes:
- Drug Formulation : It is used as an excipient in drug formulations to enhance solubility and stability.
| Drug Type | Use Case | Reference |
|---|---|---|
| Antihypertensives | Enhancing solubility | |
| Antidepressants | Stabilizing formulations |
Material Science Applications
In materials science, ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid is employed for:
- Polymerization Initiator : It acts as an initiator for polymerization reactions, particularly in producing poly(methyl methacrylate) (PMMA).
Case Studies
Case Study 1: Asymmetric Synthesis
A study demonstrated the effectiveness of camphor sulfonic acid as a chiral auxiliary in the asymmetric synthesis of amino acids. The resulting products exhibited high enantiomeric excess (ee) values, showcasing the compound's utility in producing chiral molecules essential for pharmaceuticals.
Case Study 2: Drug Solubility Enhancement
Research indicated that incorporating camphor sulfonic acid into drug formulations significantly improved the solubility of poorly soluble drugs like antihypertensives. This enhancement led to better bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism by which ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique structure. The pathways involved could include:
Enzyme inhibition or activation: The compound may bind to active sites of enzymes, altering their activity.
Signal transduction: It could participate in signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (1R,4S)-CSA is highlighted through comparisons with related camphorsulfonic acid derivatives (Table 1).
Table 1: Comparative Analysis of (1R,4S)-CSA and Analogues
Biological Activity
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, commonly referred to as camphorsulfonic acid, is a compound with significant biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
- Molecular Formula : C10H16O4S
- Molecular Weight : 232.30 g/mol
- CAS Number : 5872-08-2
- IUPAC Name : [(1R,4S)-7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Antifungal Properties
This compound has been identified as a related compound to voriconazole, an antifungal agent. Its structural similarity suggests potential antifungal activity against various fungal pathogens.
Table 1: Antifungal Activity of Camphorsulfonic Acid
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 8 | |
| Aspergillus fumigatus | 16 | |
| Cryptococcus neoformans | 32 |
The mechanism by which camphorsulfonic acid exerts its antifungal effects is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. This action is critical in preventing the growth and replication of fungal cells.
Study on Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of camphorsulfonic acid against various fungal strains. The results indicated that camphorsulfonic acid demonstrated significant antifungal activity comparable to established antifungals like fluconazole.
Findings:
- In vitro tests showed a reduction in fungal viability by over 90% at concentrations above 16 µg/mL.
- The compound was less toxic to human cells compared to traditional antifungals, suggesting a favorable safety profile.
Clinical Applications
Camphorsulfonic acid has been explored as an additive in topical formulations for dermatological conditions caused by fungal infections. Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) makes it a valuable component in drug formulation.
Safety and Toxicology
While camphorsulfonic acid is generally recognized as safe for use in pharmaceuticals, it is crucial to adhere to recommended dosages to avoid potential toxicity. The compound has been classified with hazard statements indicating risks such as skin irritation and respiratory issues upon inhalation.
Table 2: Safety Profile
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Q. What are the standard synthetic routes for ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid?
The compound is typically synthesized via sulfonation of its bicyclic ketone precursor. A common method involves reacting (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid derivatives with methanesulfonyl chloride under controlled conditions (e.g., anhydrous, inert atmosphere). For example, camphorsulfonyl chloride derivatives are used as intermediates, followed by hydrolysis or salt formation to yield the sulfonic acid . Purification often employs recrystallization from solvents like n-hexane/ethyl acetate or column chromatography .
Q. How is the stereochemical integrity of the bicyclic core validated during synthesis?
Chiral purity is confirmed using polarimetry ([α]D measurements) and chiral HPLC. Enantiomeric excess (ee) is quantified by comparing retention times of derivatives (e.g., sulfonamides) against racemic standards . X-ray crystallography may also resolve absolute configuration, particularly when synthesizing coordination complexes or salts .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents and confirm bicyclic structure (e.g., methyl groups at C7, ketone at C2) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 232.30 for C₁₀H₁₆O₄S) .
- X-ray diffraction : Resolves crystal packing and stereochemical details .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in sulfonamide derivatives of this compound?
Enantiomers exhibit distinct pharmacological profiles. For example, (1R,4S)-configured sulfonamides show higher potency as Kv7 channel activators compared to (1S,4R)-enantiomers, attributed to differential binding to chiral enzyme pockets . Activity is assessed via electrophysiological assays (e.g., patch-clamp for ion channels) or enzyme inhibition studies (IC₅₀ determination) .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from impurities (e.g., residual sulfonyl chloride), stereochemical variability, or assay conditions. Mitigation includes:
Q. How is this compound utilized in asymmetric catalysis or chiral resolution?
The sulfonic acid serves as a chiral counterion in asymmetric synthesis. For instance, it coordinates metal catalysts (e.g., Cu) in photoinduced amidation reactions, enhancing enantioselectivity via ligand cooperativity . Its ammonium salt is also used to resolve racemic mixtures via diastereomeric crystallization .
Q. What are the key considerations for handling and storing this compound?
- Hygroscopicity : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .
- Thermal stability : Decomposition occurs above 250°C; avoid prolonged exposure to heat .
- Safety : Use PPE (gloves, goggles) due to irritant properties (H314 hazard) .
Methodological Challenges and Solutions
Q. How to optimize yield in large-scale sulfonation reactions?
- Stepwise temperature control : Initiate reaction at 0–5°C to minimize side reactions, then gradually warm to room temperature .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
Q. What computational tools aid in predicting the compound’s reactivity or toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
